Homocastasterone

Description

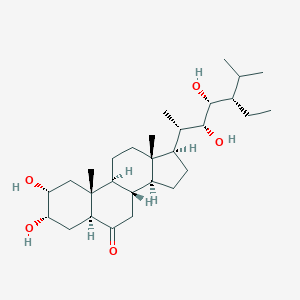

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O5/c1-7-17(15(2)3)27(34)26(33)16(4)19-8-9-20-18-12-23(30)22-13-24(31)25(32)14-29(22,6)21(18)10-11-28(19,20)5/h15-22,24-27,31-34H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,24-,25+,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADMTJKRYLAHQV-NKOPCKDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101003492 | |

| Record name | 2,3,22,23-Tetrahydroxystigmastan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83509-42-6 | |

| Record name | Homocastasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83509-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocastasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083509426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,22,23-Tetrahydroxystigmastan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Homocastasterone

Enzymatic Steps and Intermediates in the Biosynthetic Cascade

The synthesis of homocastasterone follows a defined sequence of enzymatic reactions, converting precursor molecules into the final active compound.

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for the oxidation reactions in steroid synthesis. mdpi.com In the biosynthesis of brassinosteroids, including this compound, specific CYP450s catalyze key hydroxylation and oxidation steps. frontiersin.orgnih.gov These enzymes are integral to the structural modifications that lead to the formation of the bioactive hormone. For instance, enzymes like CYP90B3 and CYP724B2 are involved in the early C-22 hydroxylation steps of C29-brassinosteroid biosynthesis. frontiersin.org Research in Arabidopsis thaliana has identified several CYP450s, such as those from the CYP85 family, as catalysts for the final steps in producing bioactive brassinosteroids. researchgate.netmpg.de

A critical component of this compound biosynthesis is the mitochondrial adrenodoxin (B1173346) (ADX)–adrenodoxin reductase (ADXR)–P450 electron transport chain. pnas.org This system is essential for transferring electrons from NADPH to mitochondrial P450 enzymes, a vital step in steroidogenesis in both animals and plants. pnas.org In Arabidopsis thaliana, this mitochondrial pathway has been shown to be indispensable for the production of this compound, particularly within the female gametophyte. pnas.orgutoronto.ca Studies on adxr mutants revealed that a functional ADX–ADXR shuttle is critical for female gametophyte development and early embryogenesis. pnas.org The levels of this compound are significantly reduced in the ovules of these mutants, and exogenous application of this compound can partially rescue these developmental defects. pnas.orgnih.gov This highlights the specific and essential role of this electron transport chain in producing this compound required for plant reproduction. pnas.org

The biosynthesis of this compound proceeds through a series of intermediate compounds. Key precursors in the C29-brassinosteroid pathway are 28-homoteasterone and 28-homotyphasterol. nih.govbvsalud.orgnih.gov Metabolic studies in rice seedlings have demonstrated the conversion of these precursors. When 28-homoteasterone is supplied as a substrate, 28-homotyphasterol is one of the identified products. nih.gov Subsequently, when 28-homotyphasterol is used as the substrate, 28-homocastasterone is formed. nih.gov This suggests a biosynthetic sequence of 28-homoteasterone → 28-homotyphasterol → 28-homocastasterone. nih.gov

Table 1: Enzymatic Conversions of this compound Precursors in Rice Seedlings

| Substrate | Identified Products |

|---|---|

| 28-Homoteasterone | 28-Homotyphasterol, Teasterone, 26-Nor-28-homoteasterone |

| 28-Homotyphasterol | 28-Homoteasterone, Typhasterol (B1251266), 28-Homocastasterone, 26-Nor-28-homotyphasterol |

| 28-Homocastasterone | Castasterone (B119632), 26-Nor-28-homocastasterone |

Data derived from metabolic studies in rice seedlings, indicating the biosynthetic relationships between C29 and C28 brassinosteroids. nih.gov

The biosynthetic pathway of C29-brassinosteroids, such as this compound, is interconnected with the pathway of C28-brassinosteroids. nih.gov The C29 pathway, originating from the C29 sterol β-sitosterol, can lead to the formation of C28-brassinosteroids through a process of C-28 demethylation. frontiersin.org For example, metabolic studies have shown that 28-homocastasterone can be converted to castasterone, a C28-brassinosteroid. nih.gov This suggests that the C29-brassinosteroid pathway can serve as an alternative route to produce biologically active C28-brassinosteroids in plants like rice. nih.gov This connection allows for a flexible and robust system for producing the necessary steroid hormones for plant development.

Subcellular Localization of Biosynthetic Enzymes

The enzymes responsible for brassinosteroid biosynthesis, including those for this compound, are primarily localized to the endoplasmic reticulum (ER). researchgate.netnih.govresearchgate.net Studies involving GFP-tagged versions of enzymes like DWF4 and ROT3 have confirmed their association with the ER membrane. nih.govresearchgate.net This localization is crucial as it positions the biosynthetic machinery in a specific cellular compartment, likely facilitating the efficient channeling of intermediates through the pathway. nih.gov While many enzymes in the brassinosteroid pathway are found in the ER, the discovery of a mitochondrial ADX–ADXR–P450 system essential for this compound synthesis indicates that specific steps of the pathway occur in the mitochondria. pnas.org This dual localization suggests a complex interplay between different organelles in the complete synthesis of this plant steroid.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of brassinosteroids is a tightly regulated process at the genetic level to maintain appropriate hormone levels for optimal growth and development. frontiersin.orgmdpi.com The expression of many biosynthetic genes, including those encoding cytochrome P450 enzymes, is subject to negative feedback regulation by the downstream components of the brassinosteroid signaling pathway. mdpi.comtandfonline.com Transcription factors such as BZR1 and BES1 play a pivotal role in this regulatory loop. mdpi.comtandfonline.com When brassinosteroid levels are high, these transcription factors can repress the expression of key biosynthetic genes like DWF4. mdpi.comtandfonline.com Conversely, low brassinosteroid levels lead to the activation of these genes to increase hormone production. tandfonline.com In the context of this compound, the expression of genes encoding the mitochondrial ADX-ADXR-P450 electron transport chain is essential for its synthesis in specific tissues, highlighting a layer of tissue-specific genetic control. pnas.orgutoronto.ca

Table 2: Key Genes and Enzymes in Brassinosteroid Biosynthesis

| Gene/Enzyme | Function | Subcellular Localization |

|---|---|---|

| CYP90B3, CYP724B2 | Early C-22 hydroxylation in C29-BR biosynthesis | Endoplasmic Reticulum |

| ADXR, ADX1, ADX2 | Electron transport for mitochondrial P450s | Mitochondria |

| CYP711A1, CYP90A1, CYP75B1 | Mitochondrial P450s in this compound synthesis | Mitochondria |

| DWF4 | C-22 hydroxylase | Endoplasmic Reticulum |

| ROT3/CYP90D1 | C-23 hydroxylase | Endoplasmic Reticulum |

This table summarizes some of the key genetic and enzymatic players involved in the biosynthesis of brassinosteroids, including this compound. frontiersin.orgpnas.orgnih.gov

Transcriptional Feedback Mechanisms

To maintain hormonal balance, the biosynthesis of brassinosteroids is meticulously regulated by transcriptional feedback mechanisms. tandfonline.comtandfonline.com This regulation is crucial as both excesses and deficiencies in BR levels can be detrimental to optimal plant growth. tandfonline.com The core of this feedback loop involves the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1), also known as BZR2. frontiersin.orgfrontiersin.org

When brassinosteroid levels are high, the BR signaling pathway is activated, leading to the dephosphorylation and activation of BZR1 and BES1. frontiersin.orgnih.gov These activated transcription factors then accumulate in the nucleus where they bind to the promoters of key BR biosynthetic genes, such as CPD and DWF4, repressing their expression. tandfonline.comnih.govmdpi.com This negative feedback loop ensures that the production of brassinosteroids is downregulated when sufficient levels are present, thus maintaining homeostasis. tandfonline.comfrontiersin.org Conversely, when BR levels are low, the repression is lifted, allowing for the synthesis of more hormones. nih.gov

Gene Expression Modulation (e.g., CPD, DET2, DWF4)

The expression of several key genes encoding enzymes in the brassinosteroid biosynthetic pathway is tightly controlled. The genes DWF4 (DWARF4), CPD (CONSTITUTIVE PHOTOMORPHOGENESIS AND DWARFISM), and DET2 (DE-ETIOLATED2) are primary targets of this regulation. frontiersin.orgfrontiersin.org

DWF4 , which encodes a C-22 hydroxylase, is considered a rate-limiting step in BR biosynthesis. tandfonline.com Its transcript levels are highly sensitive to the cellular BR status, rapidly decreasing in response to treatment with exogenous brassinolide (B613842) and increasing upon application of brassinazole (B1667507), a BR biosynthesis inhibitor. tandfonline.comtandfonline.com

CPD , encoding a C-23 steroid hydroxylase, is similarly downregulated by high BR levels. tandfonline.comnih.gov Its expression is also positively regulated by other transcription factors like BRX (BREVIS RADIX) and CESTA (CES), which integrates signals from other hormonal pathways, such as auxin. tandfonline.comfrontiersin.orgresearchgate.net

DET2 is involved in the early 5α-reduction steps of the pathway. nih.gov While its expression is also upregulated by BR inhibitors, it responds more slowly to direct application of brassinolide compared to DWF4 and CPD. tandfonline.comtandfonline.com

The modulation of these genes is not solely dependent on the BZR1/BES1 feedback loop. Other transcription factors, including TCP1, have been identified as positive regulators of DWF4 expression, adding another layer of complexity to the control of BR biosynthesis. tandfonline.comresearchgate.net

| Gene | Enzyme Function | Regulatory Mechanism | Key Transcription Factors |

|---|---|---|---|

| DWF4 | Steroid C-22 Hydroxylase (Rate-limiting step) | Negative feedback by high BR levels; Positive regulation by other factors. tandfonline.comtandfonline.com | BZR1 (repressor), BES1 (repressor), TCP1 (activator), ARFs (likely activator). tandfonline.comresearchgate.net |

| CPD | C-3 and C-23 Steroid Hydroxylase | Negative feedback by high BR levels. tandfonline.comnih.gov | BZR1 (repressor), BRX (activator), CESTA (activator). frontiersin.orgresearchgate.net |

| DET2 | 5α-Steroid Reductase | Upregulated by BR biosynthesis inhibitors. tandfonline.comnih.gov | BZR1 (indirectly). frontiersin.org |

Specific Gene Function Studies (e.g., HvDWARF5)

Research in cereal crops like barley (Hordeum vulgare) has provided insights into the function of genes involved in the early stages of brassinosteroid biosynthesis. nih.gov One such gene is HvDWARF5 (HvDWF5). researchgate.netsciprofiles.com

HvDWF5 encodes a 7-dehydrocholesterol (B119134) reductase, an enzyme that catalyzes a critical step in the biosynthesis of sterols, which serve as precursors for brassinosteroids. nih.gov Studies using the TILLING (Targeting Induced Local Lesions IN Genomes) approach have identified various mutations in HvDWF5. nih.govresearchgate.net Some of these mutants exhibit a semi-dwarf phenotype, a trait of significant agronomic importance. nih.govresearchgate.net Notably, unlike many other BR-deficient mutants in cereals, certain hvdwf5 mutants show this reduced height without a corresponding negative impact on grain size or weight. nih.govnih.gov This suggests that manipulating the expression or function of HvDWF5 can achieve a desirable balance between reducing plant stature (to prevent lodging) and maintaining yield. nih.gov These findings highlight the crucial role of early-stage biosynthetic genes in regulating plant architecture and reproductive development. sciprofiles.com

Endogenous Levels and Distribution in Plant Tissues

This compound, along with other brassinosteroids, is ubiquitously distributed throughout the plant kingdom, having been identified in algae, gymnosperms, and angiosperms. frontiersin.orgscielo.br Its concentration, however, varies significantly among different plant organs and developmental stages. annualreviews.org Generally, BRs are found in very low amounts, typically in the range of nanograms to micrograms per kilogram of fresh tissue. nih.gov

Tissue-Specific Distribution : this compound has been detected in a wide array of plant tissues, including pollen, seeds, leaves, stems, roots, and flowers. frontiersin.orgnih.govnih.gov Pollen and immature seeds are often the richest sources of brassinosteroids, with concentrations that can be orders of magnitude higher than in vegetative tissues like shoots and leaves. frontiersin.orgnih.gov

Developmental Variation : Young, actively growing tissues generally contain higher levels of BRs than mature tissues, which aligns with their primary role in promoting cell elongation and division. annualreviews.org

Species-Specific Findings :

In grapevines (Vitis vinifera), this compound was found to be the most widely distributed BR, detected in all analyzed tissues and developmental stages. The highest concentration was observed in mature leaves. nih.gov

In maize (Zea mays), a study comparing leaves at different developmental stages found that younger leaves had extremely high levels of C29-BRs, including 28-homocastasterone, while older leaves had lower amounts. frontiersin.org

In barley (Hordeum vulgare), 28-homocastasterone was detected in relatively large quantities in the crown tissue under both normal and drought-stress conditions, suggesting its role in this critical part of the plant. researchgate.netnih.gov

| Plant Species | Tissue | Finding on this compound (or related C29-BRs) |

|---|---|---|

| Grapevine (Vitis vinifera) | All tissues (leaves, berries, etc.) | Most widely distributed BR; highest concentration in mature leaves. nih.gov |

| Maize (Zea mays) | Leaves | Extremely high levels of 28-homocastasterone in younger 4th leaves compared to older 3rd leaves. frontiersin.org |

| Barley (Hordeum vulgare) | Crown | Detected in relatively large quantities under both control and drought conditions. nih.gov |

| General | Pollen, Immature Seeds | Generally the richest sources of brassinosteroids. frontiersin.orgnih.gov |

| General | Shoots, Leaves (vegetative) | Typically contain lower concentrations (0.01-0.1 ng/g fresh weight). frontiersin.org |

Molecular and Cellular Mechanisms of Homocastasterone Action

Brassinosteroid Receptor-Mediated Signal Transduction

The initiation of the homocastasterone signaling cascade occurs at the cell surface, where it is perceived by a dedicated receptor system. nih.govresearchgate.net This recognition event triggers a series of intracellular phosphorylation events that relay the hormonal signal from the plasma membrane to the nucleus, culminating in a targeted cellular response.

In plants like Arabidopsis thaliana, brassinosteroids are primarily recognized by the leucine-rich repeat receptor-like kinase (LRR-RLK) BRASSINOSTEROID-INSENSITIVE 1 (BRI1) and its homologs. researchgate.netfrontiersin.org this compound, like other brassinosteroids, binds to the extracellular domain of the BRI1 receptor. ontosight.ainih.gov This binding event is a crucial first step, characterized by a high degree of specificity dictated by the three-dimensional structure of both the hormone and the receptor's binding pocket. ontosight.ai The stereochemistry of this compound is critical for its biological activity and effective binding. ontosight.ai Upon ligand binding, BRI1 undergoes a conformational change, which facilitates its interaction with a co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1). researchgate.netfrontiersin.org The formation of this active BRI1-BAK1 receptor complex initiates a series of trans-phosphorylation events, marking the start of the downstream signaling cascade. frontiersin.org

The activation of the BRI1-BAK1 receptor complex triggers a phosphorylation cascade that propagates the brassinosteroid signal into the cell's interior. frontiersin.org This cascade involves a series of protein kinases and phosphatases that act in a sequential manner. A key negative regulator of the pathway, BRASSINOSTEROID-INSENSITIVE 2 (BIN2), a GSK3-like kinase, is inactivated following BRI1 activation. frontiersin.org In the absence of brassinosteroids, BIN2 phosphorylates and inactivates the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). frontiersin.org However, upon this compound binding and subsequent BRI1 activation, a protein phosphatase, such as PROTEIN PHOSPHATASE 2A (PP2A), is activated and dephosphorylates BZR1 and BES1. frontiersin.org This dephosphorylation allows BZR1 and BES1 to accumulate in the nucleus, where they can regulate the expression of target genes. frontiersin.org

Regulation of Gene Expression and Transcriptional Reprogramming

The ultimate targets of the this compound signaling pathway are genes whose expression is altered to bring about the physiological responses associated with the hormone. ontosight.aiscidoc.org This regulation is primarily achieved through the action of the transcription factors BZR1 and BES1.

Once in the nucleus, the dephosphorylated and active forms of BZR1 and BES1 bind to specific DNA sequences in the promoter regions of target genes. frontiersin.org BZR1 typically binds to a sequence known as the brassinosteroid response element (BRRE), which has the consensus sequence CGTGT/CG, to repress gene expression. frontiersin.org Conversely, BES1 often binds to an E-box sequence (CANNTG) to activate gene expression. frontiersin.org Through the coordinated action of these transcription factors, this compound can either upregulate or downregulate a large number of genes. researchgate.net This transcriptional reprogramming affects a wide array of cellular processes, including cell wall modification, cell elongation, and cell division, which are all hallmarks of brassinosteroid action. ontosight.airesearchgate.net For instance, studies in rats have shown that 28-homocastasterone can enhance the mRNA expression of enzymes like hexokinase, suggesting a role in cellular energy metabolism. ijcep.org

Interaction with Ion Transport Systems and Membrane Dynamics

Beyond its influence on gene expression, this compound also exerts rapid effects at the plasma membrane, modulating the activity of ion transport systems. nih.govoup.com These non-genomic actions are crucial for processes like cell expansion and are linked to changes in the electrical potential across the cell membrane. nih.govacs.org

Application of this compound to plant cells, such as those of Arabidopsis thaliana, has been shown to induce a rapid hyperpolarization of the plasma membrane. nih.govoup.comresearchgate.net This means the interior of the cell becomes more electrically negative relative to the exterior. This hyperpolarization is correlated with the promotion of cell expansion. nih.govoup.com The extent of hyperpolarization appears to be linked to the bioactivity of the specific brassinosteroid, with more potent forms inducing a greater change in membrane potential. nih.gov This electrical change is believed to be a driving force for the uptake of water and solutes, which is essential for cell enlargement. acs.org

The hyperpolarization of the plasma membrane induced by this compound is a result of its modulation of specific ion transport proteins. nih.govoup.com Research has demonstrated that this compound can activate plasma membrane H+-ATPases (proton pumps). acs.org These pumps actively transport protons (H+) out of the cell, contributing to the negative electrical potential inside and the acidification of the external medium. oup.comresearchgate.net

Furthermore, this compound has been found to inhibit anion currents across the plasma membrane. nih.govoup.com By reducing the efflux of negatively charged ions, the interior of the cell maintains a more negative state, thus contributing to hyperpolarization. oup.com The inhibition of anion channels, in conjunction with the activation of proton pumps, represents a key mechanism by which this compound influences membrane dynamics and drives cell expansion. nih.govoup.com Interestingly, while both this compound and its precursor, 28-homobrassinolide (B109705), inhibit anion currents, they have differing effects on potassium channels, highlighting the specificity of action even between closely related brassinosteroids. nih.gov

Cross-Talk with Other Phytohormone Signaling Pathways

This compound, as a member of the brassinosteroid (BR) family, does not operate in isolation. Its regulatory functions are intricately woven into the broader network of phytohormone signaling, engaging in extensive and complex cross-talk with other key signaling molecules. researchgate.net This interplay allows plants to integrate various internal and external signals, fine-tuning their developmental and defense responses. researchgate.netfrontiersin.org The molecular mechanisms of this cross-talk involve shared signaling components, transcriptional co-regulation, and direct protein-protein interactions, which can result in synergistic or antagonistic outcomes depending on the specific context and tissue type. frontiersin.orgoup.comfrontiersin.org

Interactions with Abscisic Acid (ABA) Pathways

The interaction between this compound and abscisic acid (ABA) is predominantly antagonistic, playing a crucial role in balancing plant growth and stress responses, particularly in processes like seed germination and drought tolerance. frontiersin.orgfrontiersin.orgmdpi.com While BRs like this compound generally promote growth, ABA is a key hormone in mediating stress responses and inhibiting growth. frontiersin.orgconicet.gov.ar Studies in winter barley have shown that under control conditions, freezing-tolerant lines contain lower levels of both this compound (HCS) and ABA compared to sensitive lines. researchgate.netdntb.gov.ua However, under drought or freezing stress, tolerant lines exhibit a significant increase in HCS content while ABA accumulation decreases, suggesting their opposing roles in stress defense. mdpi.comresearchgate.netdntb.gov.ua

At the molecular level, this antagonism is executed through multiple points of interaction. The BR-regulated transcription factor, BRASSINAZOLE-RESISTANT 1 (BZR1), can directly bind to the promoter of ABA INSENSITIVE 5 (ABI5), a major transcription factor in the ABA signaling pathway, and repress its expression. mdpi.compreprints.org This action effectively suppresses ABA-mediated responses. preprints.org Furthermore, BZR1 can also directly bind to the E-box sequences in the promoter of AtABA2, a gene involved in ABA biosynthesis, leading to a decrease in endogenous ABA levels. mdpi.compreprints.org Conversely, treatment with brassinazole (B1667507) (Brz), an inhibitor of BR biosynthesis, increases AtABA2 expression. mdpi.compreprints.org

The central BR signaling kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), also plays a pivotal role. BIN2, a negative regulator of the BR pathway, positively regulates ABA signaling by physically interacting with and phosphorylating ABI5. frontiersin.org This suggests that ABA signaling components act downstream of the BR receptor BRI1 but upstream of BIN2, activating BIN2 to negatively regulate BR-mediated responses. frontiersin.org There is also evidence for synergistic interactions. For instance, ABA can promote the expression of key BR biosynthesis genes like AtDWF4 and AtCPD, although this requires the presence of the BIN2 signaling component. mdpi.compreprints.org

Table 1: Key Molecular Interactions between this compound/Brassinosteroid and ABA Signaling Pathways

| Interacting Component | Type of Interaction | Molecular Mechanism | Outcome | Reference(s) |

| BZR1 (BR Signaling) & ABI5 (ABA Signaling) | Antagonistic | BZR1 directly binds to the ABI5 promoter, repressing its transcription. | Suppression of ABA-mediated responses. | mdpi.compreprints.org |

| BZR1 (BR Signaling) & AtABA2 Promoter (ABA Biosynthesis) | Antagonistic | BZR1 directly binds to E-box sequences in the AtABA2 promoter. | Decreased endogenous ABA levels. | mdpi.compreprints.org |

| BIN2 (BR Signaling) & ABI5 (ABA Signaling) | Synergistic (for ABA) | BIN2, a negative regulator of BR signaling, phosphorylates and activates ABI5. | Enhancement of ABA responses. | frontiersin.org |

| ABA Signaling & BR Biosynthesis Genes (DWF4, CPD) | Synergistic (for BR) | ABA promotes the expression of DWF4 and CPD via a BIN2-dependent mechanism. | Stimulation of BR production. | mdpi.compreprints.org |

| This compound/ABA Levels | Antagonistic | Increased this compound levels correlate with decreased ABA levels under stress in tolerant barley. | Balancing growth and stress tolerance. | mdpi.comresearchgate.netdntb.gov.ua |

Interplay with Salicylic (B10762653) Acid (SA) Pathways

The cross-talk between this compound and salicylic acid (SA) is complex, with evidence supporting both antagonistic and synergistic interactions that are critical for modulating the trade-off between plant growth and defense against pathogens. mdpi.com SA is a primary hormone involved in activating defenses against biotrophic and hemibiotrophic pathogens. frontiersin.orgmdpi.com

In some contexts, BRs act antagonistically with SA. For example, rice plants treated with brassinolide (B613842) (BL) accumulated less SA during brown planthopper infestation, an effect attributed to the downregulation of SA biosynthesis genes. mdpi.com Similarly, studies in winter barley showed that under cold and drought stress, tolerant lines accumulated more this compound while SA content significantly dropped, suggesting an antagonistic relationship in abiotic stress adaptation. mdpi.comresearchgate.net

Conversely, there is strong evidence for synergistic interactions. BR signaling can promote SA-mediated defense responses. The BR signaling kinase BIN2 can phosphorylate the transcription factor TGA4, leading to its destabilization. preprints.org This is significant because TGA4 can interact with NPR1, a key regulator of SA-dependent gene expression. preprints.org Pathogen-induced SA accumulation has been shown to depend on components of the BR signaling cascade. mdpi.com For instance, BRs can act synergistically to promote SA signaling by inactivating BIN2. preprints.org This inactivation prevents the phosphorylation and subsequent destabilization of TGA4, allowing it to participate in SA-regulated gene expression. preprints.org Furthermore, BRs may influence SA biosynthesis by regulating the levels of its precursor, benzoic acid. mdpi.compreprints.org

Table 2: Key Molecular Interactions between this compound/Brassinosteroid and SA Signaling Pathways

| Interacting Component | Type of Interaction | Molecular Mechanism | Outcome | Reference(s) |

| BR Signaling & SA Biosynthesis Genes (OsPAL, OsICS1) | Antagonistic | BR treatment can downregulate the expression of SA biosynthesis genes in rice. | Reduced SA accumulation. | mdpi.com |

| This compound/SA Levels | Antagonistic | Under abiotic stress, increased this compound levels correlate with decreased SA levels in tolerant barley. | Prioritization of stress tolerance mechanisms. | mdpi.comresearchgate.netdntb.gov.ua |

| BIN2 (BR Signaling) & TGA4 (SA Signaling) | Synergistic (for SA) | Inactivation of BIN2 by BR signaling prevents the phosphorylation and degradation of TGA4. | Promotion of SA-regulated gene expression and defense. | preprints.org |

| BR Signaling & Benzoic Acid (BzA) Levels | Synergistic (for SA) | BR treatment can lead to an accumulation of BzA, a precursor to SA. | Potential regulation of SA biosynthesis. | mdpi.compreprints.org |

Convergence with Jasmonic Acid (JA) Pathways

The signaling pathways of this compound and jasmonic acid (JA) are deeply interconnected, primarily through an antagonistic relationship that helps balance plant growth and defense against necrotrophic pathogens and insect herbivores. researchgate.netfrontiersin.orgnih.gov JA signaling is central to these defense responses, which often come at the cost of growth inhibition. researchgate.net

A significant point of convergence is the glycogen (B147801) synthase kinase 3 (GSK3)-like kinase BIN2. mdpi.com BIN2 acts as a negative regulator in the BR pathway but a positive regulator in the JA pathway. mdpi.comnih.gov In the absence of BRs, active BIN2 phosphorylates and inactivates the BR-responsive transcription factors BZR1/BES1. Simultaneously, BIN2 can phosphorylate and promote the degradation of JASMONATE ZIM-DOMAIN (JAZ) proteins, which are repressors of JA signaling. mdpi.com This dual function of BIN2 establishes a core antagonistic link: active BR signaling leads to BIN2 inactivation, which in turn stabilizes JAZ proteins and represses JA-mediated defense responses. mdpi.comnih.gov For instance, the rice BIN2 homolog, OsGSK2, interacts with and phosphorylates OsJAZ4, leading to its degradation and the activation of JA signaling and antiviral defense. nih.gov

This antagonism is also observed at the level of hormone biosynthesis. Mutants in BR biosynthesis or signaling show higher accumulation of the JA precursor 12-oxo-phytodienoic acid. mdpi.com Conversely, JA can inhibit the expression of the BR biosynthetic gene AtDWF4 and lower endogenous BR levels, while exogenous BRs can alleviate JA's inhibitory effect on root growth. mdpi.com However, synergistic interactions have also been reported. In certain antiviral responses in rice, BRs and JA can act together to inhibit the OsGSK2 kinase, which promotes the activity of the transcription factor OsMYC2 and enhances JA-dependent defense. mdpi.com

Table 3: Key Molecular Interactions between this compound/Brassinosteroid and JA Signaling Pathways

| Interacting Component | Type of Interaction | Molecular Mechanism | Outcome | Reference(s) |

| BIN2/OsGSK2 (BR/JA Signaling) & JAZ proteins (JA Signaling) | Antagonistic | BIN2/OsGSK2, a negative regulator of BR signaling, phosphorylates and destabilizes JAZ repressors. | Active BR signaling represses JA responses; low BR signaling enhances JA responses. | mdpi.comnih.gov |

| JA Signaling & BR Biosynthesis Gene (AtDWF4) | Antagonistic | JA inhibits the expression of AtDWF4. | Reduced endogenous BR levels and growth inhibition. | mdpi.com |

| BR Signaling & JA Biosynthesis | Antagonistic | BR signaling mutants accumulate higher levels of the JA precursor 12-oxo-phytodienoic acid. | BRs negatively regulate JA biosynthesis. | mdpi.com |

| BR and JA Signaling in Rice | Synergistic | In some antiviral responses, BR and JA cooperate to inhibit OsGSK2. | Enhanced JA-dependent defense responses. | mdpi.com |

Integration with Auxin Signaling

The relationship between this compound and auxin is one of the most extensively studied examples of phytohormone cross-talk, characterized by profound synergy and interdependence in regulating cell elongation, root development, and vascular differentiation. nih.govfrontiersin.org Mutants in either pathway often display similar phenotypes, such as dwarfism, highlighting their cooperative roles in promoting plant growth. pnas.org

This integration occurs at multiple levels, from mutual regulation of hormone biosynthesis to convergence on downstream gene expression. nih.govresearchgate.net Auxin can induce the expression of key BR biosynthesis genes, including DWARF4 (DWF4) and CPD. frontiersin.orgresearchgate.netfrontiersin.org The DWF4 promoter contains auxin response elements (AuxREs), allowing auxin response factors (ARFs) like ARF7 to directly bind and activate its transcription. frontiersin.org Conversely, BRs can stimulate auxin biosynthesis by inducing YUCCA (YUC) genes. preprints.org

At the signaling level, several key nodes of interaction have been identified. The BR-inactivating kinase BIN2 can phosphorylate and regulate AUXIN RESPONSE FACTOR 2 (ARF2), a transcriptional repressor, thereby linking the two pathways. oup.comfrontiersin.orgpnas.org This phosphorylation modulates ARF2's ability to bind DNA, suggesting that BRs can increase auxin responsiveness by alleviating repression on auxin-induced promoters. pnas.org Furthermore, the BREVIS RADIX (BRX) protein acts as a crucial nexus in a feedback loop in roots; BRX expression is induced by auxin and repressed by BRs, and it is required for the expression of the BR biosynthesis gene CPD. frontiersin.orgresearchgate.net This loop helps maintain a threshold of BR levels necessary for optimal auxin action. researchgate.net Ultimately, the signals from both pathways converge on the promoters of a large number of shared target genes, many of which contain both BR-responsive elements (BRREs) and AuxREs, leading to a synergistic effect on transcription and growth. nih.govfrontiersin.org

Table 4: Key Molecular Interactions between this compound/Brassinosteroid and Auxin Signaling Pathways

| Interacting Component | Type of Interaction | Molecular Mechanism | Outcome | Reference(s) |

| Auxin Signaling (ARF7) & BR Biosynthesis Gene (DWF4) | Synergistic | ARF7 directly binds to AuxREs in the DWF4 promoter to induce its expression. | Auxin promotes BR biosynthesis. | frontiersin.org |

| BR Signaling (BZR1) & Auxin Biosynthesis Genes (YUCs) | Synergistic | BZR1 can upregulate the expression of YUC genes. | BRs promote auxin biosynthesis. | preprints.org |

| BIN2 (BR Signaling) & ARF2 (Auxin Signaling) | Synergistic | BIN2 phosphorylates the repressor ARF2, modulating its DNA-binding activity. | BRs enhance auxin-responsive gene expression. | oup.comfrontiersin.orgpnas.org |

| BRX (Integrator) & BR/Auxin Signaling | Feedback Loop | BRX is induced by auxin, repressed by BRs, and promotes BR biosynthesis gene (CPD) expression. | Maintains BR homeostasis for optimal auxin response in roots. | frontiersin.orgresearchgate.net |

| BZR1/BES1 (BR Signaling) & Shared Target Genes | Synergistic | BR and auxin signaling pathways converge on promoters containing both BRRE and AuxRE elements. | Coordinated regulation of genes controlling cell elongation and growth. | nih.govfrontiersin.org |

Physiological Roles of Homocastasterone in Plant Growth and Development

Regulation of Cell Division and Cell Elongation

Homocastasterone is involved in the fundamental processes of cell division and elongation, which are the primary drivers of plant growth. researchgate.net These processes are crucial for the development of various plant organs.

Research has demonstrated that this compound can influence shoot elongation. In a study on tomato plantlets, the application of 28-homocastasterone was shown to stimulate shoot elongation. conicet.gov.ar The response of shoots to 28-homocastasterone was found to be more significant compared to its derivatives, indicating a specific structure-activity relationship. conicet.gov.ar

Table 1: Effect of 28-Homocastasterone and Its Derivatives on the Average Shoot Length of Tomato Plantlets

| Treatment | Average Shoot Length (cm) |

|---|---|

| Control (Acetone) | 4.5 |

| 28-Homocastasterone (2 µg) | 5.8 |

| 5α-fluoro-28-homocastasterone (2 µg) | 5.2 |

| 5-hydroxy-28-homocastasterone (2 µg) | 5.1 |

| Epibrassinolide (2 µg) | 5.7 |

Data sourced from a comparative analysis of brassinosteroid effects on tomato plantlets. conicet.gov.ar

This compound also plays a role in the development of the root system. Studies have shown its positive effect on main root elongation in tomato plantlets. conicet.gov.ar The stimulatory effect of brassinosteroids on root growth is often concentration-dependent, with lower concentrations generally promoting growth. conicet.gov.ar

Table 2: Effect of 28-Homocastasterone and Its Derivatives on the Average Main Root Length of Tomato Plantlets

| Treatment | Average Main Root Length (cm) |

|---|---|

| Control (Acetone) | 6.0 |

| 28-Homocastasterone (2 µg) | 8.5 |

| 5α-fluoro-28-homocastasterone (2 µg) | 9.0 |

| 5-hydroxy-28-homocastasterone (2 µg) | 8.2 |

| Epibrassinolide (2 µg) | 8.6 |

Data sourced from a comparative analysis of brassinosteroid effects on tomato plantlets. conicet.gov.ar

Vascular Differentiation and Tissue Development

While brassinosteroids, in general, are known to be essential for vascular development, including the formation of xylem and phloem, specific research detailing the direct role of this compound in regulating vascular differentiation is limited. researchgate.net Brassinosteroid-deficient mutants exhibit abnormal vascular development, highlighting the importance of this class of hormones in the proper formation of vascular tissues. researchgate.net

Reproductive Development and Gametophyte Function

Brassinosteroids are crucial for plant reproductive processes, influencing both male and female fertility. researchgate.net

Specific studies focusing solely on the role of this compound in female gametophyte development are not extensively available. However, the broader family of brassinosteroids is understood to be involved in regulating female fertility, which encompasses the development of the female gametophyte. researchgate.net

The involvement of brassinosteroids in early embryogenesis is an area of ongoing research. While these hormones are generally implicated in the regulation of cell division and differentiation, which are fundamental to embryonic development, direct evidence and detailed studies on the specific role of this compound in the early stages of plant embryogenesis are not well-documented in the available scientific literature.

Effects on Seed, Pollen, and Stigma Development

This compound, as a key component of the brassinosteroid (BR) family of plant hormones, plays a significant role in the reproductive success of plants by influencing the development of seeds, pollen, and the stigma. Brassinosteroids are crucial for regulating numerous developmental processes, including fertility and seed germination springernature.com. They are known to induce the growth and development of these critical reproductive structures researchgate.net.

Seed Germination: The transition from a dormant seed to a viable seedling is a critical stage in a plant's life cycle, and it is tightly regulated by hormonal cues. Brassinosteroids, including this compound, are recognized as promoters of seed germination. They often act antagonistically to abscisic acid (ABA), a hormone that typically inhibits germination royalholloway.ac.uk. The promoting effect of BRs on seed germination is thought to occur by enhancing the growth potential of the embryo, allowing it to overcome the mechanical restraint of the seed coat and/or endosperm royalholloway.ac.uk. This action is distinct from other hormones like gibberellins, suggesting a unique signaling pathway for BRs in this process royalholloway.ac.uk. Research indicates that the balance between growth-promoting hormones like brassinosteroids and growth-inhibiting hormones is a key determinant in the regulation of seed dormancy and germination nih.govmdpi.com.

Pollen Development and Function: Successful fertilization in flowering plants is contingent upon the development of viable pollen and the subsequent growth of the pollen tube to reach the ovule. Brassinosteroids are intrinsically linked to these processes. Biologically active BRs, such as brassinolide (B613842) and castasterone (B119632) (downstream products of this compound), are found in both pistils and pollen grains elsevierpure.com. Their presence is not passive; they actively promote pollen tube growth and guidance. For instance, in vitro studies have shown that brassinolide can promote pollen tube capacitation and its attraction towards the ovules, a process critical for fertilization elsevierpure.com. This guidance is a highly regulated journey involving complex cell-to-cell communication between the pollen tube and the female tissues nih.govnih.govresearchgate.netmdpi.com. The regulation of ion homeostasis, particularly calcium gradients, is vital for the directional growth of the pollen tube, a process that can be influenced by hormonal signals like those initiated by brassinosteroids nih.gov.

Photomorphogenesis Regulation

Photomorphogenesis describes the light-mediated development of plants, allowing them to adapt their growth and form in response to the light environment. This process is distinct from photosynthesis and is primarily controlled by a suite of photoreceptors, such as phytochromes (which perceive red/far-red light) and cryptochromes (which perceive blue light) nih.gov. When a seedling emerges from the soil, it transitions from skotomorphogenesis (development in darkness) to photomorphogenesis, characterized by inhibited hypocotyl elongation, open and expanded cotyledons, and the initiation of chlorophyll (B73375) synthesis nih.govumd.eduresearchgate.net.

This compound, as part of the brassinosteroid signaling pathway, plays a crucial role in this transition. Brassinosteroid signaling is a key repressor of photomorphogenesis in the dark. In the absence of light, BR signaling promotes skotomorphogenesis, leading to the characteristic elongated and etiolated seedling phenotype nih.gov. This is achieved through the action of transcription factors like BZR1 (brassinazole-resistant 1), which, in its active state, suppresses photomorphogenesis-promoting genes nih.gov.

Upon exposure to light, photoreceptors like phytochromes become activated and initiate a signaling cascade that leads to the suppression of skotomorphogenesis and the promotion of photomorphogenesis nih.gov. A key aspect of this transition is the crosstalk between light and hormonal signaling pathways. Light signaling pathways actively repress brassinosteroid signaling components. For example, light promotes the degradation of key transcription factors that are positive regulators of skotomorphogenesis uni.lu. There is a complex interplay where light signals can lead to the inactivation of BR signaling components, thereby lifting the suppression of photomorphogenesis nih.gov. This allows for the accumulation of transcription factors like HY5 (ELONGATED HYPOCOTYL 5), a positive regulator of photomorphogenesis that activates the expression of light-regulated genes nih.govmdpi.comnih.gov. Therefore, this compound and the broader BR pathway act as a crucial signaling hub that integrates developmental programs with environmental light cues, ensuring that a plant adopts the appropriate growth strategy depending on whether it is in darkness or light.

Influence on Plant Architecture and Biomass Accumulation

Root and Shoot Architecture: The balance between root and shoot growth is fundamental to plant survival and productivity. Research has demonstrated the direct effects of 28-homocastasterone on the architecture of tomato plantlets. Studies comparing the effects of 28-homocastasterone (28-HCS) and its derivatives have shown that these compounds can differentially modulate root and shoot elongation.

For instance, a derivative of this compound, 5α-fluoro-28-homocastasterone (5F-HCS), was found to more effectively stimulate the elongation of the main root compared to the shoot. This differential effect on morphogenetic potential can alter the whole plantlet's growth and development pattern, potentially improving nutrient and water uptake, especially under deficit conditions.

Effect of 28-Homocastasterone and its Derivatives on Tomato Plantlet Elongation

| Compound | Effect on Main Root Elongation | Effect on Shoot Elongation |

|---|---|---|

| 28-Homocastasterone (28-HCS) | Stimulatory | Significantly enhanced |

| 5α-fluoro-28-homocastasterone (5F-HCS) | Progressive enhancement with increased doses; more effective than on shoots | Significantly enhanced, but less than 28-HCS |

| 5-hydroxy HCS derivative (5OH-HCS) | Stimulatory | Significantly enhanced, but less than 28-HCS |

| Epibrassinolide (epi-BL) | Stimulatory, similar to 28-HCS | Significantly enhanced, similar to 28-HCS |

Applications in Micropropagation and Clonal Propagation

Micropropagation is a collection of in vitro techniques used to produce a large number of genetically identical plants (clones) from a small piece of plant tissue, known as an explant. This method is crucial for the large-scale propagation of commercially valuable plants, disease-free stock, and species that are difficult to propagate conventionally. The success of micropropagation heavily relies on the composition of the culture medium, particularly the presence and balance of plant growth regulators that steer the developmental pathway of the cultured tissues researchgate.net.

Brassinosteroids, including this compound, have emerged as valuable supplements in micropropagation protocols for their ability to stimulate cell division and differentiation. Research has shown that the application of brassinosteroids can significantly improve micropropagation protocols, particularly for woody species researchgate.net. Their primary benefits lie in stimulating the elongation of shoots and promoting the formation of new shoots from cultured explants researchgate.net. This leads to a higher multiplication rate and the production of more robust plantlets that are better suited for acclimatization to ex vitro conditions.

The process of in vitro plant regeneration can occur through two main pathways: organogenesis (the formation of organs like shoots and roots) and somatic embryogenesis (the formation of embryos from somatic cells) nih.gov. The choice of plant growth regulators is critical in directing the tissue towards one of these pathways. While auxins and cytokinins are the most commonly manipulated hormones, the addition of other compounds like brassinosteroids can enhance the efficiency of these processes. For example, in some protocols, natural organic supplements like coconut water, which contains a complex mixture of growth-promoting substances, are used to improve culture success labassociates.comu-szeged.hu. The targeted application of specific brassinosteroids like this compound or its more active derivatives offers a more defined and reproducible way to achieve similar or enhanced growth promotion, leading to more efficient and reliable micropropagation systems nih.govmdpi.com.

Homocastasterone in Plant Stress Responses

Abiotic Stress Tolerance Enhancement

Plants have developed adaptive mechanisms to survive periods of extreme temperature, and these acclimation processes are controlled, in part, by phytohormones like homocastasterone. mdpi.com Temperature stresses are a major environmental factor affecting plant growth and productivity, causing a range of metabolic disruptions. frontiersin.org this compound is involved in modulating plant responses to both low and high-temperature conditions.

The ability of winter cereals to withstand freezing temperatures is enhanced through a process of metabolic changes during cold hardening or acclimation. mdpi.com Studies have shown that the concentration of certain brassinosteroids increases during this period. In winter wheat, this compound is the predominant brassinosteroid, and its levels have been observed to rise during cold hardening. mdpi.com One study found that cultivars with higher frost tolerance accumulated more this compound. mdpi.com Similarly, long-term cold acclimation in the winter wheat cultivar 'Grana' led to a significant accumulation of 28-homocastasterone in the plant crowns. mdpi.com

In winter barley, a stress-induced increase in this compound (HCS) and castasterone (B119632) (CS) content is specifically associated with tolerant doubled haploid (DH) lines, suggesting the involvement of these molecules in freezing defense. cas.czresearchgate.net Interestingly, under non-stress conditions, the tolerant barley seedlings contained lower native amounts of HCS compared to sensitive lines. cas.czresearchgate.net

One of the primary mechanisms by which this compound contributes to cold tolerance is by modifying the properties of cell membranes. nih.govnih.gov The stability and fluidity of membranes are crucial for cell function at low temperatures. nih.gov Research on model lipid systems has shown that this compound can alter both the hydrophilic and hydrophobic properties of membranes. nih.govnih.gov This modification is believed to be a key factor in maintaining the structural integrity and functionality of membranes during cold stress, thus representing an important stage in cellular adaptation to low temperatures. nih.gov

| Plant Species | Stress Type | This compound (HCS) Level Change | Observed Outcome | Source |

|---|---|---|---|---|

| Winter Wheat | Cold Hardening | Increased | Cultivars with higher frost tolerance accumulated more HCS. | mdpi.com |

| Winter Barley | Freezing Stress | Increased (in tolerant lines) | Associated with freezing defense mechanisms. | cas.cz |

| Model Lipid Systems | Low Temperature | N/A (HCS applied) | HCS modifies membrane properties, enhancing stability. | nih.govnih.gov |

High temperatures can negatively affect photosynthesis, membrane integrity, and hormonal balance in plants. rjpbr.com The role of this compound in high-temperature stress responses appears to be more complex and can differ from its function in cold tolerance. In barley, acclimation to a higher temperature (27°C) resulted in a lower content of this compound in the leaves compared to control plants grown at 20°C. mdpi.com

Further research has indicated that a lower accumulation of this compound in barley following acclimation at 27°C was correlated with a higher tolerance to subsequent extreme heat stress (38°C and 45°C). mdpi.comnih.gov This suggests that reduced levels of this brassinosteroid may be beneficial for withstanding high temperatures. This is supported by findings that barley mutants with deficiencies in brassinosteroid biosynthesis or perception were significantly more tolerant to high-temperature stress than their wild-type counterparts, exhibiting fewer leaf and cell membrane injuries. mdpi.com This indicates a potentially different regulatory role for this compound in heat stress compared to its protective function in cold stress.

Drought is a major abiotic stress that impairs plant growth and metabolism. mdpi.com Phytohormones are central to the adaptive responses that plants employ to cope with water deficits. Studies on winter barley have implicated this compound in drought defense. In an analysis of doubled haploid (DH) lines with varying drought tolerance, a significant, nearly two-fold increase in this compound/castasterone content was observed specifically in the tolerant lines under drought stress. cas.czresearchgate.net This stress-induced accumulation points to the active involvement of these brassinosteroids in the plant's defense strategy against drought. cas.cz The hormonal status of the plant, including its this compound content, appears to be a critical factor in its resilience to drought conditions. researchgate.net

| Plant Species | Condition | Response in Tolerant Lines | Response in Sensitive Lines | Source |

|---|---|---|---|---|

| Winter Barley | Drought Stress | Significant increase in this compound/Castasterone content. | No significant change or different hormonal response. | cas.czresearchgate.net |

Heavy metal contamination in soils is a significant abiotic stress that can reduce crop productivity. nih.gov Brassinosteroids have been shown to increase plant resistance to a wide range of adverse environmental factors, including metal-induced stress. nih.gov Research comparing the protective effects of different brassinosteroids has provided specific insights into the function of this compound.

In a study on barley plants grown under polymetallic stress (excess Mn, Ni, Cu, Zn, Cd, Pb, and Al), this compound was found to be more effective than the lactone-containing homobrassinolide (B1254171) in mitigating the negative effects of the stress on plant growth. nih.govnih.gov Furthermore, only this compound treatment resulted in a positive effect on the content of photosynthetic pigments under these stress conditions. nih.govnih.gov

A key feature of brassinosteroids in metal stress response is their ability to limit the accumulation of heavy metals within the plant. nih.gov The mechanism may involve altering cell membrane permeability, which in turn reduces the uptake of toxic metals. frontiersin.org In the study on barley under polymetallic stress, both this compound and homobrassinolide were found to reduce the accumulation of toxic metals (Mn, Ni, Cu, Zn, Pb) in the plant biomass. nih.govnih.gov However, neither compound had a significant effect on the accumulation of Cadmium (Cd). nih.govnih.gov The research concluded that the more pronounced protective effect of this compound on plant growth was not solely due to its ability to decrease toxic metal accumulation, as its effect in this regard was similar to that of homobrassinolide. nih.gov This suggests that this compound employs additional mechanisms to protect the plant from polymetallic stress. nih.govnih.gov

| Compound | Plant Species | Stress | Effect on Growth | Effect on Toxic Metal Accumulation | Source |

|---|---|---|---|---|---|

| This compound | Barley (Hordeum vulgare L.) | Polymetallic (Mn, Ni, Cu, Zn, Cd, Pb, Al) | Effectively mitigated negative effects on growth. Improved photosynthetic pigment content. | Reduced accumulation of Mn, Ni, Cu, Zn, and Pb. No significant effect on Cd. | nih.govnih.gov |

Heavy Metal and Polymetallic Stress Mitigation

Maintenance of Photosynthetic Pigment Content

The preservation of photosynthetic pigments like chlorophylls (B1240455) and carotenoids is vital for maintaining photosynthetic capacity, especially under stress conditions that often lead to their degradation. mdpi.com this compound has been shown to positively influence the levels of these crucial molecules during periods of stress.

In a study on barley (Hordeum vulgare L.) subjected to polymetallic stress, treatment with this compound resulted in a significant increase in the content of key photosynthetic pigments. nih.gov Specifically, HCS treatment led to a 52% increase in chlorophyll (B73375) a, a 46% rise in chlorophyll b, and a 64% enhancement in carotenoid levels compared to untreated, stressed plants. nih.gov This suggests a protective action of HCS on the photosynthetic apparatus. nih.gov Interestingly, in the same study, a related brassinosteroid, homobrassinolide, did not produce a similar positive effect on pigment content, highlighting the structural specificity of this compound's action. nih.gov

Further research on the epiphytic fern Platycerium bifurcatum under ozone stress revealed an increase in endogenous 28-homocastasterone content, which coincided with the synthesis of carotenoids and flavonoids, indicating a defense mechanism. cas.cz However, the effect of HCS can be stress-dependent. For instance, in barley plants under drought conditions, pretreatment with HCS did not significantly alter the content of chlorophylls and carotenoids, suggesting that its mode of action can vary based on the nature of the environmental stressor. researchgate.net

Table 1: Effect of this compound (HCS) on Photosynthetic Pigment Content in Barley under Polymetallic Stress Data sourced from Zlobin et al. (2023) nih.gov

| Pigment | Percentage Increase with HCS Treatment |

|---|---|

| Chlorophyll a | 52% |

| Chlorophyll b | 46% |

| Carotenoids | 64% |

Improvement of Mineral Nutrition (e.g., Magnesium)

Adequate mineral nutrition is fundamental for plant health and is often disrupted by environmental stress. Magnesium (Mg), in particular, is a central component of the chlorophyll molecule and an essential cofactor for numerous enzymes involved in photosynthesis and energy transfer. plos.orgfrontiersin.org

Research has demonstrated that this compound can enhance the mineral nutrition of stressed plants. In studies on barley under polymetallic stress, HCS treatment improved the magnesium nutrition of the plants. nih.gov This improvement in Mg uptake is significant, as a magnesium deficit can lead to a decrease in chlorophyll biosynthesis and cause chlorosis. nih.gov However, the relationship between HCS, magnesium, and chlorophyll is not straightforward. In the barley study, both this compound and homobrassinolide similarly increased the magnesium content in the shoots, yet only HCS prompted a significant rise in chlorophyll levels. nih.gov This finding suggests that the positive effect of this compound on photosynthetic pigments is not solely a consequence of improved magnesium nutrition but involves other mechanisms as well. nih.gov Brassinosteroids, as a class, are known to enhance the uptake of several macro- and microelements, which is a key part of their stress-mitigating effects. frontiersin.org

Oxidative Stress Resilience

Oxidative stress, characterized by an excessive accumulation of reactive oxygen species (ROS), is a common consequence of various environmental hardships and can cause significant damage to cellular components. researchgate.net this compound contributes to a plant's resilience against such stress.

Studies in winter barley have indicated that a stress-induced increase in the ratio of this compound to its precursor, castasterone, is a specific response in drought- and freezing-tolerant lines, suggesting the involvement of these molecules in defense mechanisms. mdpi.com This defense is correlated with an interaction with peroxidases and low-molecular-weight antioxidants. mdpi.com Furthermore, research on wheat cultivars has shown that those more tolerant to oxidative stress naturally accumulate higher levels of brassinosteroids, including this compound, in their chloroplasts. mdpi.com Brassinosteroids, in general, enhance plant tolerance to abiotic stressors by modulating the antioxidant defense system, thereby protecting the plant from the damaging effects of ROS. frontiersin.orgtaylorfrancis.com

Salinity Stress Adaptation

Soil salinity is a major abiotic stress that impedes plant growth and productivity by causing osmotic stress and ionic toxicity. taylorfrancis.comsemanticscholar.org Plants have evolved complex mechanisms to adapt to saline environments, and phytohormones like this compound are integral to these responses. tandfonline.comresearchgate.net

This compound has been identified as one of the key brassinosteroids present in certain microalgae, and its endogenous levels have been observed to increase in response to salt stress. researchgate.netnih.gov This suggests a direct role for HCS in the salt adaptation process at a cellular level. researchgate.netnih.gov On a broader scale, brassinosteroids are known to alleviate the detrimental effects of salinity by regulating several physiological and molecular processes. researchgate.nettandfonline.com These include maintaining ion homeostasis, which is crucial for preventing toxic levels of sodium from accumulating in the cytoplasm, and reducing oxidative stress by enhancing the plant's antioxidant systems. researchgate.nettandfonline.com By modulating these pathways, this compound and other brassinosteroids help plants to better tolerate and adapt to high-salinity conditions. tandfonline.com

Modulation of Antioxidant Systems

A primary mechanism through which this compound confers stress tolerance is by modulating the plant's antioxidant systems. This involves a complex interplay between enzymatic and non-enzymatic components to detoxify harmful reactive oxygen species (ROS). frontiersin.orgtandfonline.com

Enzymatic Antioxidant Activity

Plants possess a suite of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), which work in concert to neutralize ROS. researchgate.net The influence of this compound on these enzymes can be complex and context-dependent.

Table 2: General Role of Brassinosteroids (BRs) in Modulating Key Antioxidant Enzymes This table reflects the general findings for the brassinosteroid class of compounds, to which this compound belongs.

| Enzyme | General Function | Typical Response to BR Treatment under Stress |

|---|---|---|

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide | Activity is often enhanced tandfonline.commdpi.com |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen | Activity is often enhanced tandfonline.commdpi.com |

| Peroxidase (POD) | Reduces hydrogen peroxide using various substrates | Activity is often enhanced tandfonline.commdpi.com |

Non-Enzymatic Antioxidant Components

In addition to enzymes, plants utilize a range of non-enzymatic antioxidants, including low-molecular-weight compounds like proline, ascorbic acid (Vitamin C), and glutathione (B108866). frontiersin.org These molecules play crucial roles in ROS scavenging and maintaining cellular redox balance.

Research has linked increased levels of this compound with freezing and drought defense in tolerant barley lines, noting a correlation with low-molecular-weight antioxidants. mdpi.com Proline, an amino acid that also functions as an osmolyte, is a key non-enzymatic component whose accumulation is often enhanced by brassinosteroids under stress conditions. tandfonline.com While some studies have reported reduced proline levels after BR treatment, others have found that the combination of BR application and a stressor like drought can lead to elevated proline levels, thereby improving the plant's osmoprotective and antioxidant capacity. The application of brassinosteroids has been shown to enhance the accumulation of proline in plants under salinity stress, which helps the plant maintain its osmotic status and mitigate stress damage. tandfonline.com

This compound's Role in Phytochelatin (B1628973) Formation in Plant Stress Responses

The detoxification of heavy metals in plants is a complex process involving various cellular mechanisms, one of which is the chelation of metal ions by specific peptides. Phytochelatins (PCs) are a family of cysteine-rich, non-proteinaceous peptides that play a crucial role in binding and sequestering heavy metal ions, thereby mitigating their toxicity. scielo.brresearchgate.net The synthesis of these vital compounds is known to be influenced by various phytohormones, including the brassinosteroid family, to which this compound belongs. nih.gov

Brassinosteroids are a class of steroidal plant hormones that regulate a wide array of physiological processes, including growth, development, and responses to environmental stresses. nih.gov Research has indicated that brassinosteroids can enhance plant tolerance to heavy metal stress by stimulating the synthesis of phytochelatins. nih.gov While much of the research has focused on brassinosteroids as a general class or on more commonly studied members like brassinolide (B613842) and castasterone, evidence suggests that this compound is also an active component in stress response pathways.

Phytochelatins are synthesized from glutathione (GSH) in a reaction catalyzed by the enzyme phytochelatin synthase (PCS). mdpi.commdpi.com This enzyme is constitutively expressed in plants and is activated by the presence of heavy metal ions such as cadmium (Cd), lead (Pb), arsenic (As), and copper (Cu). scielo.brmdpi.com The activation of phytochelatin synthase leads to the polymerization of glutathione molecules, forming peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. researchgate.net These phytochelatins then bind to heavy metal ions through the thiol groups of their cysteine residues, forming stable complexes. These metal-phytochelatin complexes are then transported into the vacuole, effectively sequestering the toxic metals away from sensitive cellular components in the cytoplasm. frontiersin.org

The regulatory role of brassinosteroids, and by extension this compound, in this pathway is thought to involve the upregulation of the biosynthetic machinery for both glutathione and phytochelatins. This can include enhancing the expression of genes encoding phytochelatin synthase and the enzymes involved in glutathione synthesis. frontiersin.orgcas.cz By boosting the production of these key components, this compound can contribute to a more robust detoxification capacity under conditions of heavy metal stress.

While direct quantitative studies focusing exclusively on the impact of this compound on phytochelatin levels are limited, the established role of brassinosteroids in promoting phytochelatin synthesis provides a strong basis for its involvement. The following table presents a representative illustration of how a brassinosteroid like this compound is expected to influence phytochelatin levels in plants subjected to heavy metal stress.

Interactive Data Table: Representative Effect of this compound on Phytochelatin Levels under Cadmium Stress

| Treatment Group | Cadmium (Cd) Concentration (µM) | This compound Concentration (nM) | Relative Phytochelatin Synthase (PCS) Gene Expression | Phytochelatin (PC) Content (nmol/g FW) |

| Control | 0 | 0 | 1.0 | 5.2 |

| Cd Stress | 50 | 0 | 3.5 | 45.8 |

| Cd Stress + this compound | 50 | 100 | 5.2 | 68.3 |

| This compound Only | 0 | 100 | 1.2 | 6.1 |

Note: The data in this table are illustrative and based on the generally observed effects of brassinosteroids on the phytochelatin pathway under heavy metal stress. Specific quantitative values for this compound may vary depending on the plant species, experimental conditions, and other factors.

Synthetic Approaches and Analogues of Homocastasterone

Chemical Synthesis Methodologies

The chemical synthesis of homocastasterone and other brassinosteroids is a complex endeavor due to the presence of multiple stereocenters in the steroidal skeleton and the side chain. Methodologies are broadly categorized into de novo synthesis and semisynthetic approaches starting from readily available natural sterols.

De novo synthesis involves the construction of the entire brassinosteroid molecule from simple precursors. While offering flexibility in molecular design, these routes are often lengthy and less economically viable for large-scale production. researchgate.net A notable de novo approach involves building the steroidal side chain from a C-22 aldehyde derived from stigmasterol (B192456). acs.org For instance, the reaction of (20S)-6β-methoxy-3α,5-cyclo-5α-pregnane-20-carboxaldehyde with the anion of 2,3-dimethylbutenolide can be a key step in constructing the desired side chain. acs.org Another strategy successfully achieved the de novo synthesis of 24-epi-ergosterol, a precursor for brassinolide (B613842) production, in Yarrowia lipolytica, highlighting the potential of microbial cell factories in producing brassinosteroid precursors. researchgate.net

Semisynthetic strategies are generally more practical as they utilize abundant and relatively inexpensive natural sterols as starting materials. researchgate.net Stigmasterol is a commonly used precursor for the synthesis of (22S,23S)-homobrassinolide. lookchem.com Hyodeoxycholic acid has also been employed as a starting material for the synthesis of new brassinosteroid analogues. researchgate.netresearchgate.net The synthesis of (22S, 23S)-homocastasterone has been reported with modifications to established procedures, such as using ruthenium tetroxide for dihydroxylation. nih.gov Crinosterol, a marine invertebrate-derived sterol, has been proposed as a valuable precursor due to its C-24 chirality matching that of brassinolide. researchgate.net

A critical challenge in brassinosteroid synthesis is the stereocontrolled construction of the polyhydroxylated side chain. Various methods have been developed to achieve the desired stereochemistry at C-22, C-23, and C-24. acs.org

Key strategies include:

Palladium-catalyzed reactions: The Heck reaction between a C-20 vinyl iodide and methyl acrylate, followed by transfer hydrogenation, is a key method for stereoselective side-chain synthesis. researchgate.net

Chiral sulfoxide-directed reactions: Highly stereocontrolled synthesis of the brassinolide side chain has been achieved using chiral sulfoxide-directed S(N)2' reactions. tripod.com

Catalytic reduction: The stereoselective introduction of the brassinolide side chain can be accomplished through the catalytic reduction of a lactone intermediate derived from a 20-carbaldehyde. rsc.org

Claisen rearrangement: This rearrangement has been used to construct the side chain with the required C-24 methyl stereochemistry for deuterium-labeled 24-epicastasterone. researchgate.net

Development and Evaluation of this compound Derivatives

To understand the structural requirements for biological activity and to develop potentially more potent or specialized compounds, numerous analogues of this compound have been synthesized and evaluated. These modifications often involve the substitution of fluorine or additional hydroxyl groups.

The introduction of fluorine atoms into the brassinosteroid skeleton can significantly alter biological activity. researchgate.net The synthesis of fluoro-substituted analogues often involves the reaction of a corresponding alcohol with reagents like diethylaminosulfur trifluoride (DAST). researchgate.net

Table 1: Selected Fluoro-Substituted Analogues of this compound and their Reported Effects

| Compound Name | Position of Fluorine | Reported Biological Effect | Reference |

| (22S,23S)-3α-fluoro-homocastasterone | C-3 | Showed anabolic activity in rat skeletal muscle cells, though reduced compared to this compound. nih.gov | nih.gov |

| (22R,23R)-5α-fluoro-2α,3α,22,23-tetrahydroxy-5α-stigmastan-6-one | C-5 | Exhibited excellent bioactivity in the rice lamina inclination test. researchgate.net | researchgate.net |

| 5α-monofluoro-homocastasterone (5F-HCS) | C-5 | Significantly enhanced shoot elongation in tomato plantlets, but to a lesser extent than this compound. conicet.gov.ar | conicet.gov.ar |

| 6α-fluoro-28-homocastasterone | C-6 | Elicited low activity in the rice lamina inclination test, similar to the 6-deoxo analogue. researchgate.net | researchgate.net |

Research has shown that a 5α-fluoro substitution can sometimes mimic or even enhance the activity of a hydroxyl group. researchgate.netconicet.gov.ar For instance, 5α-fluorotyphasterol was found to be more active than typhasterol (B1251266) in the rice lamina inclination test. conicet.gov.ar However, the effect of fluorination is highly dependent on its position in the molecule. researchgate.netnih.gov

The number and stereochemistry of hydroxyl groups are crucial for the biological activity of brassinosteroids. Analogues with additional or altered hydroxyl groups have been synthesized to probe these structure-activity relationships.

Table 2: Selected Hydroxyl-Substituted Analogues of this compound and their Reported Effects

| Compound Name | Position of Hydroxyl Group(s) | Reported Biological Effect | Reference |

| 5α-monohydroxyl-homocastasterone (5OH-HCS) | C-5 | Significantly enhanced shoot elongation in tomato plantlets, but to a lesser extent than this compound. conicet.gov.ar Introduction of a 5α-hydroxyl function on 28-homocastasterone has been reported to cause a decrease in bioactivity in the rice lamina inclination assay. scielo.br | conicet.gov.arscielo.br |

| 6α-hydroxy-28-homocastasterone | C-6 | Showed decreased bioactivity in the rice lamina inclination assay compared to 28-homocastasterone. researchgate.net | researchgate.net |

| 6β-hydroxy-28-homocastasterone | C-6 | Showed decreased bioactivity in the rice lamina inclination assay compared to 28-homocastasterone. researchgate.net | researchgate.net |

| 12β-hydroxy-homocastasterone | C-12 | Obtained via microbial transformation of (22S,23S)-homocastasterone. acs.orgacs.org | acs.orgacs.org |

Generally, the introduction of a 5α-hydroxyl group tends to decrease the biological activity compared to the parent compound. conicet.gov.arscielo.br Similarly, replacing the C-6 keto group with either a 6α- or 6β-hydroxyl group also leads to a reduction in activity, underscoring the importance of the C-6 carbonyl for hormonal potency. researchgate.net

Other Structural Modifications

Beyond common modifications, research has explored a variety of other structural changes to the this compound molecule to probe the requirements for biological activity. These modifications often target the A-ring and the B-ring carbonyl group.

For instance, several analogues of 28-homocastasterone have been synthesized from stigmasterol with modifications at the C-3 and C-5 positions. nih.gov These include compounds with a 3β-acetoxy or 3β-bromo group, as well as analogues featuring a 5α-hydroxy moiety. nih.gov The introduction of a 5α-fluoro group has also been investigated. It was found that while adding a 5α-hydroxyl group to 28-homocastasterone tends to lower its bioactivity, the introduction of a 5α-fluoro group can decrease activity by about one order of magnitude. conicet.gov.arscielo.br Conversely, the same 5α-fluoro substitution in precursors like 28-homoteasterone or 28-homotyphasterol has been observed to slightly increase their bioactivity. scielo.br

Another approach involves the modification of the C-6 carbonyl group. Synthetic efforts have led to the creation of dimeric analogues of 28-homobrassinosteroids. nih.gov This was achieved by reacting 28-homocastasterone with an allyl Grignard reagent, which replaced the C-6 carbonyl with 6α-allyl and 6β-hydroxyl groups, followed by olefin cross-metathesis to form the dimer. nih.gov

Furthermore, ring-A difluorinated analogues of brassinosteroids have been synthesized and evaluated. nih.gov These studies aim to understand the role of the hydroxyl groups at C-2 and C-3. The finding that one such difluorinated analogue exhibited bioactivity comparable to the highly active 28-homocastasterone suggests that the C-2 and C-3 hydroxyls likely act as hydrogen bond acceptors in their interaction with the plant's cellular receptor. nih.gov

Comparative Biological Activity of Analogues

The biological activity of brassinosteroid analogues is highly dependent on their chemical structure. Comparative studies between different classes of these compounds, particularly those with ketone versus lactone B-rings, and detailed structure-activity relationship analyses have provided crucial insights into the structural prerequisites for potent plant growth-promoting effects.

Ketone-Containing vs. Lactone-Containing Brassinosteroids

Brassinosteroids can be broadly classified based on the structure of their B-ring, with the most common types being 6-ketones and 7-oxa-6-oxo-lactones. researchgate.net this compound is a 6-ketone, while its corresponding lactone is homobrassinolide (B1254171).